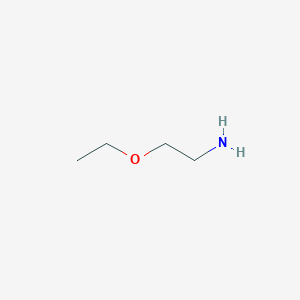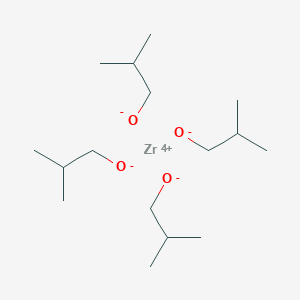
Zirconium(4+) 2-methylpropanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(4+) 2-methylpropanolate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a zirconium-based metal-organic framework (MOF) that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of zirconium(4+) 2-methylpropanolate varies depending on its application. In gas storage and separation, this compound adsorbs gas molecules onto its surface, allowing for the separation and purification of gases. In catalysis, zirconium(4+) 2-methylpropanolate acts as a catalyst by providing a surface for the reactants to interact and form products. In drug delivery, this compound encapsulates drugs and releases them in a controlled manner, allowing for targeted drug delivery. In sensing, zirconium(4+) 2-methylpropanolate interacts with gas molecules and changes its electrical properties, allowing for the detection of gases and chemicals.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of zirconium(4+) 2-methylpropanolate. However, studies have shown that this compound is biocompatible and non-toxic, making it a promising material for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using zirconium(4+) 2-methylpropanolate in lab experiments include its high stability, large surface area, and ability to encapsulate and release drugs in a controlled manner. However, the limitations of using this compound include its high cost, complex synthesis method, and limited availability.
Zukünftige Richtungen
There are numerous future directions for the research and application of zirconium(4+) 2-methylpropanolate. Some of these directions include:
1. Developing new synthesis methods that are more cost-effective and scalable.
2. Investigating the use of zirconium(4+) 2-methylpropanolate in biomedical applications, such as drug delivery and tissue engineering.
3. Exploring the use of zirconium(4+) 2-methylpropanolate in environmental applications, such as water purification and air filtration.
4. Studying the fundamental properties of zirconium(4+) 2-methylpropanolate, such as its electronic and optical properties.
5. Developing new applications for zirconium(4+) 2-methylpropanolate, such as energy storage and conversion.
In conclusion, zirconium(4+) 2-methylpropanolate is a promising compound with various scientific research applications. Its unique properties and potential for use in gas storage, catalysis, drug delivery, and sensing make it an important material for future research and development. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to develop new synthesis methods that are more cost-effective and scalable.
Synthesemethoden
Zirconium(4+) 2-methylpropanolate can be synthesized using various methods, including solvothermal synthesis, hydrothermal synthesis, and microwave-assisted synthesis. Solvothermal synthesis involves the reaction of zirconium tetrachloride with 2-methylpropanol in the presence of a solvent. Hydrothermal synthesis involves the reaction of zirconium tetrachloride with 2-methylpropanol in water at high pressure and temperature. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between zirconium tetrachloride and 2-methylpropanol. The resulting product is a white, crystalline powder that is highly porous and has a large surface area.
Wissenschaftliche Forschungsanwendungen
Zirconium(4+) 2-methylpropanolate has various scientific research applications, including gas storage, catalysis, drug delivery, and sensing. The large surface area and high porosity of this compound make it an ideal material for gas storage and separation. It can also be used as a catalyst in various chemical reactions due to its high stability and reactivity. Zirconium(4+) 2-methylpropanolate can also be used as a drug delivery system due to its ability to encapsulate and release drugs in a controlled manner. Additionally, this compound can be used as a sensing material for the detection of various gases and chemicals.
Eigenschaften
CAS-Nummer |
13421-85-7 |
|---|---|
Produktname |
Zirconium(4+) 2-methylpropanolate |
Molekularformel |
C16H36O4Zr |
Molekulargewicht |
383.68 g/mol |
IUPAC-Name |
2-methylpropan-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C4H9O.Zr/c4*1-4(2)3-5;/h4*4H,3H2,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
YMJMHACKPJBWMC-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |
Kanonische SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Zr+4] |
Andere CAS-Nummern |
13421-85-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



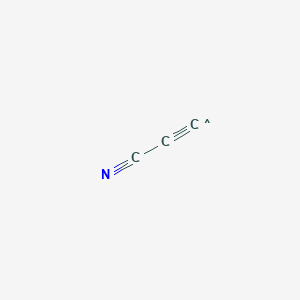
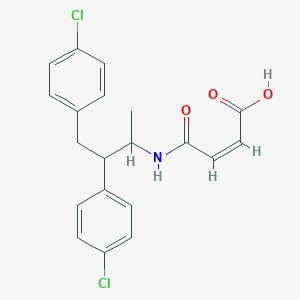
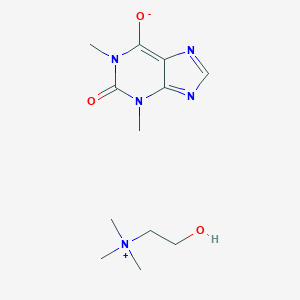
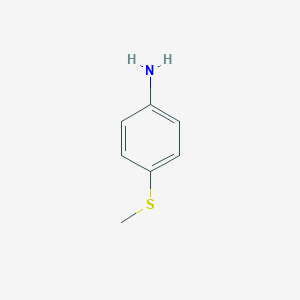
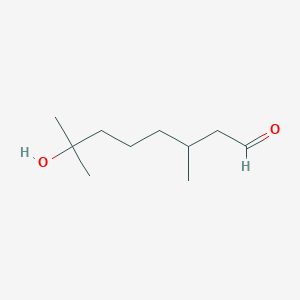
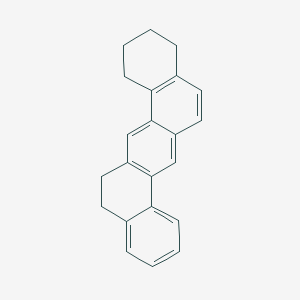
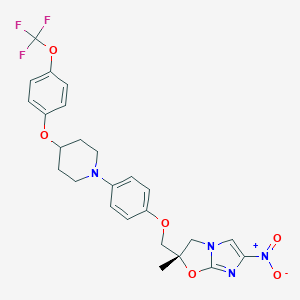
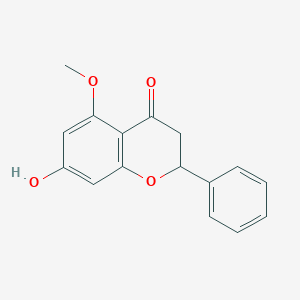
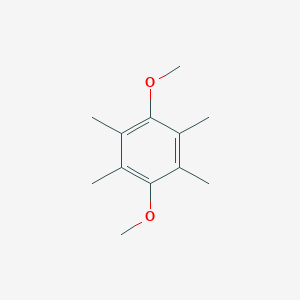
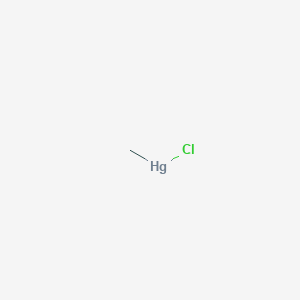
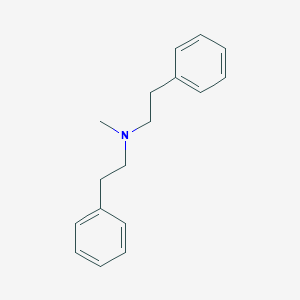
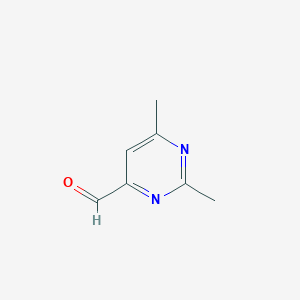
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
